2-异丁基喹啉-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

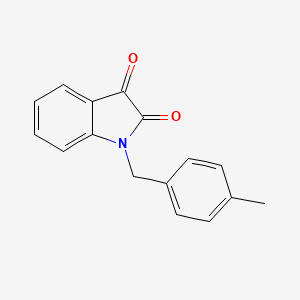

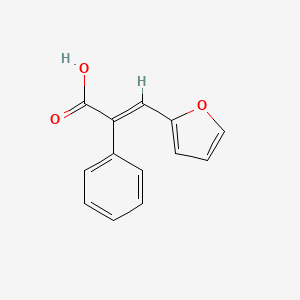

2-Isobutyl-quinoline-4-carboxylic acid, also known as 2-IBQ, is an organic compound that has a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 78-80°C and is soluble in water, methanol, ethanol, and acetone. 2-IBQ is widely used in the synthesis of various chemicals and pharmaceuticals due to its unique properties. It is also used in the manufacture of dyes and pigments, as well as in the production of various industrial chemicals.

科学研究应用

Drug Discovery and Medicinal Chemistry

2-Isobutyl-quinoline-4-carboxylic acid is a valuable scaffold in drug discovery due to its quinoline core structure, which is prevalent in many pharmacologically active compounds. The quinoline moiety is known for its broad spectrum of bioactivity, making it a significant component in the development of new therapeutic agents . Its derivatives have been explored for various pharmacological activities, including anticancer, antimalarial, and anti-inflammatory effects .

Synthesis of Biologically Active Molecules

In synthetic organic chemistry, this compound serves as a precursor for synthesizing a wide range of biologically active molecules. Its versatility allows for the creation of diverse quinoline derivatives through reactions like Gould–Jacob, Friedländer, and Skraup syntheses . These derivatives are then screened for various biological activities, contributing to the discovery of new drugs and treatments.

Alkaline Phosphatase Inhibition

Research has shown that quinoline-4-carboxylic acid derivatives can act as potent inhibitors of alkaline phosphatase, an enzyme involved in dephosphorylation processes. Inhibitors based on the quinoline structure have potential applications in treating conditions like hyperphosphatemia .

Environmental Impact Studies

The synthesis and use of 2-Isobutyl-quinoline-4-carboxylic acid in various applications necessitate an understanding of its environmental impact. Studies focus on the compound’s biodegradability, potential toxicity, and long-term effects on ecosystems. These investigations help in designing greener synthesis methods and in assessing the ecological footprint of chemical processes .

Industrial Chemistry Applications

In industrial chemistry, this compound’s derivatives are utilized for their chemical properties in various applications, such as material science and as intermediates in the synthesis of more complex chemical entities. The quinoline ring system’s stability under different conditions makes it a valuable component in industrial processes .

Pharmacological Research

2-Isobutyl-quinoline-4-carboxylic acid is studied for its pharmacological activities, which include potential antibacterial, antifungal, and antiviral properties. Its role in pharmacological research extends to the exploration of its mechanism of action, therapeutic index, and efficacy in various models of disease .

作用机制

Target of Action

Quinoline derivatives are known to have a wide range of biological activities and can interact with various targets .

Mode of Action

Quinoline is a weak tertiary base and can form salts with acids . It exhibits similar reactions to pyridine and benzene and can also participate in both electrophilic and nucleophilic substitution reactions .

Biochemical Pathways

Quinoline and its derivatives are known to be involved in various biochemical processes .

Pharmacokinetics

Quinoline is a core structure in many drugs and is used as a central template for the synthesis of various drugs .

Result of Action

Quinoline derivatives have been reported to have various biological and pharmaceutical activities .

Action Environment

The synthesis of quinoline derivatives has been achieved using various environmentally friendly methods, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .

属性

IUPAC Name |

2-(2-methylpropyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-9(2)7-10-8-12(14(16)17)11-5-3-4-6-13(11)15-10/h3-6,8-9H,7H2,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTAADMSZKWMHEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NC2=CC=CC=C2C(=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80366373 |

Source

|

| Record name | 2-Isobutyl-quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isobutyl-quinoline-4-carboxylic acid | |

CAS RN |

24260-31-9 |

Source

|

| Record name | 2-Isobutyl-quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Hydrazinecarbothioamide, 2-[(3-bromophenyl)methylene]-](/img/structure/B1270970.png)